3-(aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride
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Overview
Description
3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride: is an organic compound that features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the benzothiophene core.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzothiophene derivative with carbon dioxide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the benzothiophene core.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: : It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: : The compound is used in the development of specialty chemicals and advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the benzothiophene core can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid hydrochloride: Similar structure but lacks the thiophene ring.
1-Benzothiophene-5-carboxylic acid: Lacks the aminomethyl group.
3-(Aminomethyl)-2-thiophenecarboxylic acid hydrochloride: Similar but with the carboxylic acid group in a different position.
Uniqueness
- The presence of both the aminomethyl group and the carboxylic acid group on the benzothiophene core makes 3-(aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
2639462-38-5 |
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Molecular Formula |
C10H10ClNO2S |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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